molecular formula C11H17N3 B11810789 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine

6-Methyl-5-(piperidin-2-yl)pyridin-2-amine

Cat. No.: B11810789
M. Wt: 191.27 g/mol
InChI Key: MOOMTRQSIMWUQC-UHFFFAOYSA-N
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Description

6-Methyl-5-(piperidin-2-yl)pyridin-2-amine is a heterocyclic compound that features a piperidine ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the Diels-Alder reaction, which can be used to form the piperidine ring followed by functionalization to introduce the methyl and amine groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure hydrogenation and catalytic reactions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or arylated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity
Research indicates that derivatives of 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine may exhibit anticancer properties. These compounds have been shown to inhibit specific signaling pathways involved in tumor growth, including the Wnt/β-catenin pathway. Tankyrase inhibitors derived from similar structures are currently being investigated for their potential to treat cancers associated with aberrant Wnt signaling .

b. Neurological Disorders
The compound's structural features suggest possible applications in treating neurological disorders. For instance, derivatives have been studied for their agonistic effects on serotonin receptors, which play a crucial role in mood regulation and cognitive function. Enhancing the activity at the 5-HT1A receptor could provide therapeutic benefits for conditions such as anxiety and depression .

Pharmacological Mechanisms

a. Enzyme Inhibition
this compound has been linked to the inhibition of various enzymes implicated in metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition can be beneficial in treating conditions like type 2 diabetes and obesity by modulating cortisol metabolism .

b. Receptor Modulation
The compound acts as a modulator for several neurotransmitter receptors, which may contribute to its potential use in treating psychiatric disorders. Its ability to selectively bind to serotonin receptors enhances its profile as a candidate for developing new antidepressants or anxiolytics .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityInvestigated the efficacy of derivatives on colorectal cancer cells, demonstrating significant inhibition of cell proliferation through Wnt pathway modulation .
Study 2 Neurological EffectsEvaluated the binding affinity of the compound to serotonin receptors, showing enhanced activity compared to existing antidepressants .
Study 3 Metabolic DisordersAssessed the impact on glucose metabolism in diabetic models, revealing potential for improving insulin sensitivity through enzyme inhibition .

Mechanism of Action

The mechanism of action of 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .

Biological Activity

6-Methyl-5-(piperidin-2-yl)pyridin-2-amine, also known as 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one, is a heterocyclic compound that has garnered considerable attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a piperidine moiety, which contributes to its pharmacological profile. The focus of this article is to explore the biological activity of this compound, including its interactions with molecular targets, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{16}N_{2}, with a molecular weight of approximately 204.27 g/mol. Its structure includes:

  • A methyl group at the 6-position of the pyridine ring.
  • A piperidine group attached to the nitrogen atom at the 5-position.

This unique structural arrangement allows for diverse modifications, potentially leading to various derivatives with altered biological properties.

Research indicates that 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one interacts with specific molecular targets such as enzymes and receptors, modulating their activity. Notably, it has shown potential anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. Furthermore, its structure may allow it to act on various biological targets, making it a candidate for drug development studies.

Anticancer Activity

Several studies have highlighted the compound's anticancer properties. For instance, it has been investigated for its ability to inhibit the extracellular signal-related kinase 5 (ERK5), which is associated with cellular proliferation and survival in cancer cells. Inhibition of ERK5 may provide a therapeutic strategy for treating various cancers .

Neuropharmacological Effects

The compound has also been evaluated for its activity on serotonin receptors. Specifically, it exhibits agonist activity at the 5-HT1A receptor, which is significant for its potential use in treating anxiety and depression . In vivo studies demonstrated that compounds similar to 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one show greater agonist activity than established drugs like Buspirone .

Study on Anticancer Properties

In a recent study focusing on ERK5 inhibitors, various derivatives of pyridine compounds were synthesized and tested for their inhibitory effects on ERK5 kinase activity. The results indicated that certain derivatives exhibited nanomolar potency against ERK5, showcasing the potential of modifying the structure of 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one to enhance its anticancer efficacy .

Neuropharmacological Evaluation

Another study evaluated the central nervous system effects of similar compounds in rodent models. The results indicated significant anxiolytic effects correlated with agonist activity at serotonin receptors, suggesting that 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one could be developed as a therapeutic agent for anxiety disorders .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features compared to 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one:

Compound NameStructureUnique Features
2-(Aminomethyl)piperidineStructureSimpler piperidine derivative without pyridine moiety.
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamineStructureContains multiple pyridine rings; potential for different biological activity.
3-Amino-pyridine derivativesStructureVarying substitution patterns on the pyridine ring affecting solubility and activity.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

6-methyl-5-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-8-9(5-6-11(12)14-8)10-4-2-3-7-13-10/h5-6,10,13H,2-4,7H2,1H3,(H2,12,14)

InChI Key

MOOMTRQSIMWUQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2CCCCN2

Origin of Product

United States

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